molecular formula C11H19NO3 B1354162 (S)-叔丁基 2-甲基-4-氧代哌啶-1-羧酸酯 CAS No. 790667-49-1

(S)-叔丁基 2-甲基-4-氧代哌啶-1-羧酸酯

货号 B1354162
CAS 编号: 790667-49-1
分子量: 213.27 g/mol
InChI 键: HQMYWQCBINPHBB-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral compound that serves as a building block in various chemical syntheses. It is related to a family of compounds that have been extensively studied for their utility in organic synthesis, particularly in the preparation of enantiomerically pure substances. The compound's tert-butyl group and the piperidine ring are common motifs in medicinal chemistry, making it a valuable precursor in drug development.

Synthesis Analysis

The synthesis of related chiral compounds has been demonstrated using L-alanine as a starting material. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared, which showcases the potential synthetic routes that could be applied to (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate . The synthesis involves the formation of enantiomerically pure compounds through the use of chiral auxiliaries and resolution techniques, which are critical for obtaining high enantiomer ratios (e.r.) and diastereoselectivities (ds) in the final products .

Molecular Structure Analysis

X-ray crystallography studies have revealed the molecular structure of closely related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. These studies provide insights into the orientation of substituents on the piperidine ring and the presence of strong O-H...O=C hydrogen bonds that influence molecular packing in the crystal structure . Such structural analyses are crucial for understanding the reactivity and interaction of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate with other molecules.

Chemical Reactions Analysis

The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been explored through various chemical reactions. For example, the Mitsunobu reaction and subsequent alkaline hydrolysis have been used to obtain trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Additionally, the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been characterized, demonstrating the versatility of these compounds in forming new chemical bonds and frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be inferred from related compounds. For instance, the thermal stability, spectroscopic characteristics (FTIR, 1H, and 13C NMR), and crystallographic properties provide a comprehensive understanding of the compound's behavior under various conditions . The presence of intramolecular hydrogen bonding, as revealed by X-ray and DFT analyses, is a key feature that affects the compound's stability and reactivity .

科学研究应用

蛋白酪氨酸激酶 Jak3 抑制剂的合成

该化合物在新型蛋白酪氨酸激酶 Jak3 抑制剂(如 CP-690550)的合成中至关重要。一种有效的合成方法涉及多个步骤,从容易获得的试剂开始,最终导致目标化合物的高产率。所描述的方法在原料可用性、简单性和可扩展性方面提供了优势,使其适用于工业应用 (陈新志,2011 年)

立体选择性合成和衍生物反应

另一个应用涉及衍生物的立体选择性合成,包括叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯及其变体,它们可以通过特定反应转化为顺式异构体。这些过程有助于制备反式异构体和哌啶衍生物,提供定量产率并展示该化合物在立体化学操作中的多功能性 (V. Boev 等人,2015 年)

制备各种哌啶衍生物

该化合物可用作制备各种哌啶衍生物的有前途的合成子。特定的反应能够合成叔丁基 3-烯基-4-氧代哌啶-1-羧酸酯,说明该化合物在生成用于进一步化学转化的合成子中的效用 (A. I. Moskalenko & V. Boev, 2014)

晶体学研究和分子堆积

晶体学研究揭示了相关衍生物的结构细微差别,阐明了分子堆积和氢键模式。此类见解对于设计具有所需物理和化学性质的新化合物很有价值 (C. Didierjean 等人,2004 年)

新型手性助剂应用

对新型手性助剂的研究导致从 L-丙氨酸合成了叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸酯的对映异构体。该化合物在二肽合成中用作助剂和手性构件,证明了其在不对称合成和制备对映体纯化合物的中的作用 (A. Studer 等人,1995 年)

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements associated with it are P261-P305+P351+P338 .

属性

IUPAC Name

tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYWQCBINPHBB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464736
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

CAS RN

790667-49-1
Record name tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5 mL (49 mMol) 4-methoxypyridine in 200 mL tetrahydrofuran was cooled to −40° C., and then 6.9 mL (55 mMol) phenyl chloroformate were added dropwise. After stirring for 15 minutes, 20 mL (60 mMol) methyl magnesium chloride (3M in tetrahydrofuran) were added dropwise and the reaction mixture was allowed to warm to room temperature. After stirring for 30 minutes, the reaction mixture was cooled to −40° C. and treated with 340 mMol potassium tert-butoxide. The reaction mixture was allowed to warm to room temperature. After stirring for 1 hour, the reaction mixture was cooled to −40° C. and was treated with 200 mL saturated aqueous oxalic acid. The reaction was warmed to 20° C. and allowed to stir for 1 hour. The mixture was extracted 2×200 mL diethyl ether. The combined organic phases were washed sequentially with 4×100 mL 0.5 N sodium hydroxide, 2×100 mL saturated aqueous sodium bicarbonate, 3×100 mL deionized water, and 100 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with hexanes containing 40% ethylacetate. Fractions containing product were combined and concentrated under reduced pressure to provide 4.9 gm (47%) 1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
340 mmol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4.0 gm (20.28 mMol) 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydropyridin-4-one and 4.21 gm (20.48 mMol) copper(I) bromide-dimethylsulfide complex in 160 mL tetrahydrofuran was cooled to −780C. To this solution was added 7.43 mL (22.31 mMol) methyl magnesium chloride (3.0 M in tetrahydro-furan). After stirring for 1 hour at −78° C. an additional equivalent of methyl magnesium chloride was added and stirring continued for an additional 30 minutes. The reaction mixture was then treated with 10 mL hexamethylphosphoramide followed by the addition of a solution of 15.93 gm (40.56 mMol) 2-[N,N-bis(trifluoromethylsulfonyl)amino]-5-chloropyridine in 50 mL tetrahydrofuran. The reaction mixture was allowed to warm to room temperature and was stirred at room temperature overnight. The reaction mixture was then diluted with 1.5 L diethyl ether and was washed sequentially with 2×500 mL saturated aqueous oxalic acid, 500 mL water, 2×500 mL saturated aqueous sodium bicarbonate, and 500 mL saturated aqueous sodium chloride. The remaining organics were dried over magnesium sulfate and concentrated under reduced pressure. The residue was suspended in hexanes and then filtered. The filtrate was concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with a gradient of hexane containing 0-50% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 1.92 gm of the title compound as an oil that gradually formed a crystalline mass.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
7.43 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
15.93 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1.5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 3
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Reactant of Route 6
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。